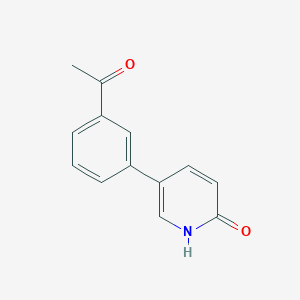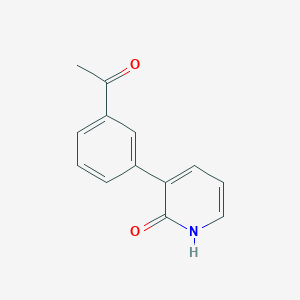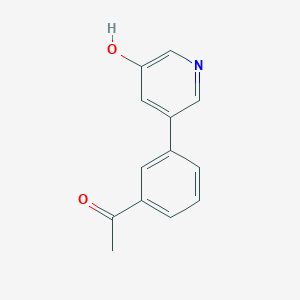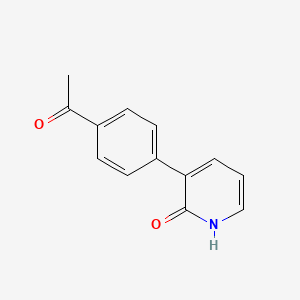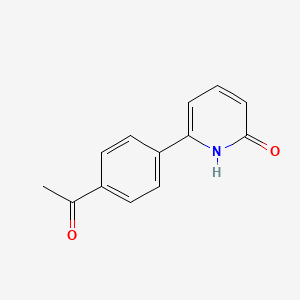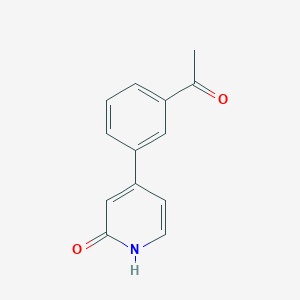
4-(3-Acetylphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Acetylphenyl)-2-hydroxypyridine, 95% (4-AP-2-HP) is an organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid that is commonly used as a reagent in chemical synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds. 4-AP-2-HP is also used in the study of biochemical and physiological processes, as well as in the study of the mechanisms of action of drugs.
科学研究应用
4-(3-Acetylphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in chemical synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of biochemical and physiological processes, as well as in the study of the mechanisms of action of drugs. In addition, 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% has been used in the study of enzyme inhibition, and as a substrate in the study of enzyme kinetics.
作用机制
The mechanism of action of 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound binds to enzymes in the body, resulting in the inhibition of their activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the enzyme that is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, the compound has been shown to have a variety of effects on enzymes, including inhibition of enzyme activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the enzyme that is inhibited. For example, 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can lead to increased alertness, improved memory, and improved cognitive function.
实验室实验的优点和局限性
The use of 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has a number of advantages. The compound is relatively inexpensive, and it is easy to synthesize. It is also water-soluble, making it easy to work with in a laboratory setting. However, the compound can be toxic in high doses, and it has a relatively low melting point, making it difficult to work with in certain applications.
未来方向
The potential future directions for 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% are numerous. The compound could be used in the development of new drugs, as well as in the study of new biochemical and physiological processes. It could also be used in the study of enzyme inhibition and enzyme kinetics, as well as in the development of new laboratory techniques. Additionally, 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% could be used in the study of drug mechanisms of action, as well as in the development of new drug delivery systems.
合成方法
4-(3-Acetylphenyl)-2-hydroxypyridine, 95% is synthesized by the condensation reaction of 4-acetylphenol and 2-hydroxy-pyridine in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction is typically carried out at elevated temperatures, such as 80-100°C, and is usually complete within a few hours. The resulting product is a white, crystalline solid with a melting point of 93-95°C and a purity of 95%.
属性
IUPAC Name |
4-(3-acetylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)12-5-6-14-13(16)8-12/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCFCNOIAYHAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682735 |
Source


|
| Record name | 4-(3-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-20-5 |
Source


|
| Record name | 4-(3-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










